3-Methylthiopropylglucosinolate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H20NO9S3- |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[(Z)-[4-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate |
InChI |
InChI=1S/C11H21NO9S3/c1-22-4-2-3-7(12-21-24(17,18)19)23-11-10(16)9(15)8(14)6(5-13)20-11/h6,8-11,13-16H,2-5H2,1H3,(H,17,18,19)/p-1/b12-7-/t6-,8-,9+,10-,11+/m1/s1 |
InChI Key |
ZCZCVJVUJGULMO-IIPHORNXSA-M |
Isomeric SMILES |
CSCCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CSCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Biosynthesis of 3 Methylthiopropylglucosinolate
Methionine Chain Elongation Pathway to Precursor Amino Acids
The initial phase in the biosynthesis of 3-methylthiopropylglucosinolate involves the extension of methionine's side chain. This iterative process adds methylene (B1212753) groups, leading to the formation of chain-elongated homologous amino acids that serve as the direct precursors for the core glucosinolate structure. The entire chain elongation cycle is understood to occur within the chloroplasts of plant cells nih.govmdpi.com.
Methylthioalkylmalate synthase (MAM) enzymes are central to the methionine chain elongation pathway, catalyzing the committed step in this process. oup.com These enzymes facilitate the condensation of an ω-methylthio-2-oxoalkanoic acid with acetyl-CoA. nih.govoup.com Phylogenetic analyses indicate that MAM synthases likely evolved from isopropylmalate synthase (IPMS), an enzyme involved in leucine (B10760876) biosynthesis. oup.comnih.govportlandpress.comsensusimpact.com
In the model plant Arabidopsis thaliana, the diversity in the chain length of aliphatic glucosinolates is largely determined by the activity of different MAM enzymes. mdpi.com Two key enzymes, MAM1 and MAM3, have been extensively studied. oup.comnih.gov
MAM3: This enzyme exhibits broad substrate specificity and is capable of catalyzing all six condensation reactions that occur in Arabidopsis methionine chain elongation. nih.gov This makes MAM3 a primary contributor to the diversity of glucosinolate chain lengths within the plant. nih.gov Studies with MAM3 mutants showed a significant reduction or complete lack of long-chain glucosinolates. nih.gov
MAM1 and MAM2: These enzymes also play a role in the condensation reactions. The specificity of different MAM enzymes for various 2-oxo acid substrates accounts for the natural variation in aliphatic glucosinolate profiles. sensusimpact.commdpi.com
The chain elongation process is iterative, meaning the product of one cycle can enter another cycle to be further elongated. oup.comnih.gov For the synthesis of this compound, a single round of this elongation cycle is required. nih.gov
| Enzyme | Function in Methionine Chain Elongation | Key Characteristics |
| MAM3 | Catalyzes the condensation of acetyl-CoA with a series of ω-methylthio-2-oxoalkanoic acids. nih.govoup.com | Possesses broad substrate specificity, enabling it to catalyze the formation of all aliphatic glucosinolate chain lengths in Arabidopsis. nih.gov It is considered the major generator of chain length diversity. nih.gov |
| MAM1 | Catalyzes the condensation of acetyl-CoA with 2-oxo acid derivatives of methionine. oup.comoup.com | Along with MAM3, it is a key enzyme determining the final chain length of the glucosinolate. oup.comoup.com |
| MAM2 | Involved in the condensation step of the chain elongation cycle. mdpi.com | Contributes to the diversity of aliphatic glucosinolates. mdpi.com |
The chain elongation pathway begins with the deamination of methionine to its corresponding 2-oxo acid, 4-methylthio-2-oxobutanoic acid. mdpi.comoup.comnih.gov This initial step is catalyzed by the enzyme branched-chain amino acid aminotransferase 4 (BCAT4) in the cytosol. mdpi.commdpi.com
Once formed, this 2-oxo acid is the substrate for the first key reaction of the elongation cycle, catalyzed by a MAM synthase. The cycle consists of three steps:
Condensation: The 2-oxo acid condenses with acetyl-CoA to form a methylthioalkylmalate (MAM) intermediate. oup.comnih.gov
Isomerization: The resulting 2-malate derivative is isomerized to a 3-malate derivative by an isopropylmalate isomerase (IPMI). nih.govnih.gov
Oxidative Decarboxylation: This is followed by an oxidative decarboxylation reaction catalyzed by an isopropylmalate dehydrogenase (IPMDH) to yield a new 2-oxo acid that is extended by one methylene group. mdpi.comnih.govnih.gov
The resulting chain-elongated 2-oxo acid stands at a critical metabolic branch point. oup.com It can either undergo further cycles of elongation to produce longer side chains or it can be diverted from the cycle to enter the core glucosinolate biosynthesis pathway. nih.govoup.comnih.gov The diversion into the core pathway is achieved through transamination, which converts the elongated 2-oxo acid into a homologous amino acid. nih.gov
Aminotransferases, or transaminases, are pyridoxal 5'-phosphate-dependent enzymes that play crucial roles at two key stages of the precursor formation for this compound. nih.gov
Initial Deamination: As mentioned, the first step of the entire pathway is the deamination of methionine to 4-methylthio-2-oxobutanoic acid. This reaction is catalyzed by BRANCHED-CHAIN AMINOTRANSFERASE4 (BCAT4). mdpi.com Recombinant BCAT4 has shown high efficiency with methionine and its derivatives, confirming its role in initiating the chain elongation pathway. researchgate.net
Final Transamination: After one or more rounds of the elongation cycle, the resulting elongated 2-oxo acid must be converted back to an amino acid before it can enter the core glucosinolate synthesis pathway. This transamination step is catalyzed by an aminotransferase, with studies pointing to the involvement of BCAT3. mdpi.commdpi.com The transfer of an amino group to the chain-elongated 2-oxo acid forms the final elongated amino acid precursor, dihomomethionine, which is the direct substrate for the next phase of biosynthesis. nih.gov
The high retention of nitrogen isotopes during labeling studies suggests that these amino transfer reactions are closely coordinated and likely occur within the same subcellular compartment as the chain elongation cycle itself. nih.gov
Formation of the Core Glucosinolate Structure
Following the synthesis of the chain-elongated amino acid precursor, the second phase of biosynthesis begins. This involves a series of enzymatic modifications that construct the characteristic thio-glucose and sulfate (B86663) moieties of the glucosinolate molecule.
The entry point into the core glucosinolate biosynthetic pathway is the conversion of the chain-elongated amino acid to its corresponding aldoxime. frontiersin.org This critical step is catalyzed by cytochrome P450 monooxygenases belonging to the CYP79 family. frontiersin.orgnih.govunl.eduresearchgate.netnih.gov These enzymes are substrate-specific and represent the first committed step in the formation of the core structure. frontiersin.orgnih.gov
For aliphatic glucosinolates derived from methionine, including this compound, the key enzymes are CYP79F1 and CYP79F2 in Arabidopsis. mdpi.comsrce.hr These enzymes metabolize chain-elongated methionine derivatives. srce.hr Specifically, CYP79F1 is responsible for converting short-chain elongated methionines (like dihomomethionine), while CYP79F2 primarily acts on long-chain derivatives. The oxime produced from dihomomethionine serves as the intermediate that proceeds to the next step in the pathway.
| Enzyme Family | Specific Enzymes (in Arabidopsis) | Substrate(s) | Product |
| CYP79 | CYP79F1, CYP79F2 | Chain-elongated methionine derivatives mdpi.comsrce.hr | Aldoximes |
| CYP79B2, CYP79B3 | Tryptophan mdpi.comfrontiersin.org | Indole-3-acetaldoxime | |
| CYP79A2 | Phenylalanine frontiersin.orgsrce.hr | Phenylacetaldoxime |
Once the aldoxime is formed, it is further metabolized by a second group of cytochrome P450 enzymes from the CYP83 family. nih.gov These enzymes catalyze the conversion of the oxime into an unstable aci-nitro intermediate, which is then conjugated to a sulfur donor. srce.hr
In Arabidopsis, two key non-redundant enzymes, CYP83A1 and CYP83B1, have been identified. nih.govau.dk They exhibit different substrate specificities:
CYP83A1: This enzyme shows a high affinity for aliphatic oximes derived from chain-elongated methionine homologs. nih.govsrce.hr It is therefore the primary enzyme responsible for metabolizing the oxime precursor of this compound. nih.govfrontiersin.org
CYP83B1: In contrast, CYP83B1 preferentially metabolizes indole-3-acetaldoxime and other aromatic oximes. nih.govsrce.hr While it can metabolize aliphatic oximes, it does so with very low efficiency compared to CYP83A1. nih.gov
The product of the CYP83-catalyzed reaction is an S-alkyl-thiohydroximate, formed after conjugation with a sulfur donor like glutathione. nih.gov This intermediate is then cleaved by a C-S lyase (SUR1) to yield a thiohydroximate, which is subsequently glucosylated and sulfated to produce the final this compound molecule. nih.gov
Side Chain Modifications Leading to this compound
The biosynthesis of methionine-derived glucosinolates, including this compound, begins with the elongation of methionine's aliphatic side-chain. nih.gov This process is a cyclical pathway involving four key enzymatic reactions that incrementally add carbon units to the precursor molecule. The resulting elongated amino acid, dihomomethionine, is the direct precursor for this compound. core.ac.uk
The chain elongation cycle consists of the following steps:
Deamination : The cycle initiates with the removal of the amino group from methionine, a reaction catalyzed by a branched-chain amino transferase (BCAT). nih.govcore.ac.uk This step converts the amino acid into its corresponding α-keto acid. core.ac.uk
Condensation : The resulting α-keto acid undergoes a condensation reaction with acetyl-Coenzyme A (acetyl-CoA). nih.gov This step is catalyzed by methylthioalkylmalate synthase (MAMS), an enzyme that evolved from α-isopropylmalate synthase (IPMS), which functions in the primary metabolic pathway of leucine biosynthesis. nih.gov
Isomerization : The 2-malate derivative formed in the previous step is then isomerized into a 3-malate derivative by the enzyme isopropylmalate isomerase (IPMI). nih.gov
Oxidative Decarboxylation : The final step in the cycle is the oxidative decarboxylation of the 3-malate derivative, catalyzed by isopropylmalate dehydrogenase (IPMDH), which yields an elongated 2-oxo acid. nih.govcore.ac.uk
The elongated 2-oxo acid can then undergo transamination to form the chain-elongated amino acid, dihomomethionine, which serves as the substrate for the core glucosinolate biosynthetic pathway. nih.gov Alternatively, it can enter another round of the elongation cycle to produce even longer side chains. nih.gov
Isopropylmalate Isomerase (IPMI) Functionality and Its Small Subunits in Met-Derived Glucosinolate Biosynthesis
Isopropylmalate isomerase (IPMI) is a critical enzyme that functions in both primary and secondary metabolism, specifically in leucine biosynthesis and the chain elongation pathway for methionine-derived glucosinolates. nih.govoup.com It catalyzes the stereospecific isomerization of 2-isopropyl-L-malate to 3-isopropyl-L-malate through the formation of a cis-dimethylcitraconate intermediate. oup.com
In plants such as Arabidopsis thaliana, IPMI is a heterodimeric enzyme, meaning it is composed of two different protein subunits: a large subunit and a small subunit. oup.comnih.gov This structure is similar to the IPMI found in bacteria and archaea. oup.com The genes encoding these subunits are located in the nucleus, but the functional enzymes are localized to the chloroplasts. oup.comnih.gov
The Arabidopsis genome encodes one large subunit, AtLeuC, and three distinct small subunits, AtLeuD1, AtLeuD2, and AtLeuD3. oup.comnih.gov Research has revealed a functional specification among these small subunits:
AtLeuD1 and AtLeuD2 : These two small subunits are functionally redundant and are primarily involved in the biosynthesis of aliphatic glucosinolates. nih.gov They interact with the large subunit AtLeuC to form the active IPMI enzyme that carries out the isomerization step in the methionine chain elongation pathway. oup.comnih.gov
AtLeuD3 : This small subunit is specifically and essentially involved in leucine biosynthesis. nih.gov A mutation in the gene for AtLeuD3 is lethal, highlighting its crucial role in primary metabolism and its distinct function from the other two small subunits. oup.comnih.gov
The involvement of the IPMI complex in glucosinolate formation is confirmed by genetic studies. oup.com Mutants with reduced levels of the large subunit (AtLeuC) show an accumulation of 2-(3'-methylsulfinyl)-propylmalate, the specific intermediate in the glucosinolate pathway that precedes the isomerization step. oup.com This demonstrates that the functional IPMI enzyme, formed by the interaction of the AtLeuC large subunit with the AtLeuD1 and AtLeuD2 small subunits, is essential for the production of the elongated side chains required for the synthesis of this compound and other related compounds. oup.comnih.gov
Genetic and Transcriptional Regulation of 3 Methylthiopropylglucosinolate Biosynthesis and Accumulation
Identification and Characterization of Genes Involved in Aliphatic Glucosinolate Synthesis (e.g., BoGSL-ELONG, BoGSL-PRO, BoGSL-ALK)
The synthesis of aliphatic glucosinolates in Brassica species is governed by a series of key genes that control the elongation and modification of the amino acid side chain. nih.gov In Brassica oleracea, major genes controlling the aliphatic glucosinolate metabolic pathway have been identified, including BoGSL-ELONG, BoGSL-PRO, and BoGSL-ALK. nih.govresearchgate.net The inheritance of these genes is noted to be simple. nih.gov
BoGSL-ELONG is a crucial gene involved in the chain elongation phase of aliphatic glucosinolate biosynthesis. researchgate.net Researchers successfully cloned this gene in B. oleracea by leveraging the sequence database of the model plant Arabidopsis thaliana. researchgate.net The work was based on an Arabidopsis candidate gene from a family that codes for isopropyl malate (B86768) synthetase-like (IPMS) enzymes, which is believed to be responsible for creating glucosinolates with four-carbon side chains. researchgate.net The Brassica homolog, IPMS-Bo, showed approximately 78% similarity to its Arabidopsis counterpart. researchgate.net A nonfunctional version of the BoGSL-ELONG gene found in white cauliflower, which lacks four-carbon glucosinolates, was discovered to have a 30-base-pair deletion. researchgate.net Further analysis revealed a splicing site mutation in this nonfunctional allele, leading to a longer transcript that retained an intron and was non-functional. researchgate.net This perfect correlation between the gene's status and the plant's four-carbon glucosinolate content confirmed that IPMS-Bo corresponds to BoGSL-ELONG. researchgate.net
BoGSL-ALK is another key gene that influences side-chain modifications in the glucosinolate pathway. nih.gov This gene's protein product is involved in the conversion of methylthioalkyl glucosinolates to alkenyl glucosinolates. nih.govresearchgate.net The functionality of BoGSL-ALK from Brassica was demonstrated by expressing it in Arabidopsis thaliana. This led to changes in the glucosinolate profiles in the leaves and seeds of the transformed plants, confirming the gene's role. nih.gov Regulating the expression of BoGSL-ALK is considered a critical step for engineering Brassica crops with specific, desired glucosinolate profiles. nih.gov
BoGSL-PRO, along with the other two genes, plays a role in determining the final profile of aliphatic glucosinolates. nih.gov The elucidation of the inheritance of these major genes is not only vital for understanding genetic relationships but also for the targeted breeding of Brassica vegetables with improved nutritional or defense characteristics. nih.gov
| Gene | Function in Aliphatic Glucosinolate Pathway | Organism of Study | Key Findings |
| BoGSL-ELONG | Controls the elongation of the methionine side chain, specifically for the synthesis of glucosinolates with four-carbon side chains. researchgate.net | Brassica oleracea | A nonfunctional allele in cauliflower has a 30-bp deletion and a splicing mutation, preventing the formation of 4C glucosinolates. researchgate.net |
| BoGSL-ALK | Influences side-chain modifications, specifically the conversion to alkenyl glucosinolates. nih.gov | Brassica oleracea, Arabidopsis thaliana | Expression in Arabidopsis alters its glucosinolate profile, confirming its function. nih.gov |
| BoGSL-PRO | Involved in the control of aliphatic glucosinolate metabolism. nih.gov | Brassica oleracea | Works in concert with BoGSL-ELONG and BoGSL-ALK to determine the overall glucosinolate profile. nih.gov |
Molecular Mechanisms Governing Gene Expression and Regulation in Glucosinolate Pathways
The expression of glucosinolate biosynthesis genes is governed by complex molecular mechanisms involving a hierarchy of transcription factors, hormonal signals, and environmental inputs. nih.gov This regulatory network allows plants to coordinate glucosinolate production with various developmental and defense-related processes. nih.gov
A key element of this regulation involves Myeloblastosis (MYB) and basic helix-loop-helix (bHLH) transcription factors. nih.gov In Arabidopsis, specific R2R3-MYB transcription factors have been identified as master regulators. MYB28, MYB29, and MYB76 are primary activators of the genes responsible for aliphatic glucosinolate biosynthesis. nih.gov In contrast, MYB34, MYB51, and MYB122 control the production of indole (B1671886) glucosinolates. nih.gov These transcription factors bind to the promoter regions of biosynthetic genes, initiating their transcription. nih.govmdpi.com Functional network analysis shows that glucosinolate biosynthetic genes are highly co-expressed with MYB28, MYB29, MYB34, MYB51, and MYB122. mdpi.com
Hormonal signaling pathways, particularly those involving jasmonate, play a significant role in modulating glucosinolate gene expression. nih.gov Jasmonate signaling, often triggered by herbivore attack or wounding, can lead to the upregulation of glucosinolate biosynthetic genes. figshare.com Studies in Brassica oleracea have shown that jasmonate application induces a stronger response in the genes for aliphatic glucosinolate biosynthesis in the shoots compared to the roots. figshare.com
Environmental factors also exert control over glucosinolate accumulation. Light quality, for instance, has been shown to affect the expression of MYB genes and the subsequent production of glucosinolates in Chinese cabbage (Brassica rapa). mdpi.com Research indicates that red light can upregulate most of the R2R3-BrMYB genes involved in glucosinolate biosynthesis, leading to a higher total content of these compounds compared to blue or fluorescent light. mdpi.com This suggests a connection between light perception pathways and the regulation of this secondary metabolic pathway. nih.gov The regulation of glucosinolate biosynthesis is also interconnected with the metabolism of sulfur and nitrogen, which are essential components of these molecules. nih.gov
| Regulatory Factor | Type | Role in Glucosinolate Pathway | Target Genes/Pathway |
| MYB28, MYB29, MYB76 | Transcription Factor | Positive regulators of biosynthesis. nih.gov | Aliphatic Glucosinolate Genes |
| MYB34, MYB51, MYB122 | Transcription Factor | Positive regulators of biosynthesis. nih.gov | Indole Glucosinolate Genes |
| Jasmonate | Plant Hormone | Induces gene expression, particularly in response to stress. nih.govfigshare.com | Aliphatic and Indole Glucosinolate Genes |
| Light | Environmental Signal | Modulates transcription factor expression and glucosinolate accumulation. mdpi.com | R2R3-MYB Genes |
Transcriptional Control of the Methionine-Derived Glucosinolate Pathway
The biosynthesis of aliphatic glucosinolates, including 3-methylthiopropylglucosinolate, begins with the chain elongation of the amino acid methionine. oup.comnih.gov This pathway is subject to stringent transcriptional control, ensuring the efficient production of these defense compounds.
The committed step in the methionine-derived glucosinolate pathway is the condensation of a methionine-derived 2-oxo acid with acetyl-CoA. oup.com This reaction is catalyzed by the enzyme methylthioalkylmalate synthase (MAMS). oup.com The gene encoding this enzyme, MAM1, is a critical point of regulation. nih.govnih.gov The number of elongation cycles catalyzed by MAMS determines the length of the aliphatic side chain, giving rise to the diversity of glucosinolates found in nature. oup.com
The transcriptional regulation of the pathway is orchestrated by a set of specific transcription factors. As mentioned previously, the MYB transcription factors MYB28, MYB29, and MYB76 are the principal activators for the genes in the aliphatic glucosinolate pathway in Arabidopsis. nih.gov These transcription factors directly bind to the promoters of biosynthetic genes, including MAM1 and others involved in core structure formation, to drive their expression. nih.govfrontiersin.org
In cabbage, the transcriptional activation of BolBCAT4 genes, which catalyze the first step in methionine-derived aliphatic glucosinolate metabolism, was shown to enhance the accumulation of these compounds. frontiersin.org Researchers identified several upstream positive regulators of BolBCAT4, including BolMYB3R, BolbHLH153, BolMED4, and BolERF74, which induced the production of short-chain aliphatic glucosinolates. frontiersin.org
Furthermore, the expression of genes in the methionine-derived pathway can be influenced by feedback mechanisms. Overexpression of the BolBCAT4 genes in cabbage not only increased the production of downstream metabolites but also induced the expression of other biosynthetic genes in the pathway, likely as a response to the accumulation of intermediate compounds. frontiersin.org The entire process is also linked to the availability of precursors, with the regulation of S-adenosyl-methionine (SAM) synthetase (metK) being controlled by phosphate (B84403) and nitrogen response factors, PhoP and GlnR, respectively, highlighting the integration of this pathway with the plant's primary metabolic status. nih.gov
Genetic Variation and Its Influence on this compound Profiles Across Ecotypes and Species
Significant variation exists in the profiles of this compound and other aliphatic glucosinolates across different plant ecotypes and species. This variation is largely attributable to genetic polymorphisms in the biosynthetic genes, particularly those involved in side-chain elongation and modification. nih.govresearchgate.net
A primary source of this variation is the GSL-ELONG locus, which contains the MAM (Methylthioalkylmalate Synthase) gene family. nih.govnih.gov Different alleles of the MAM1 gene determine whether the methionine side chain is extended by one or two methylene (B1212753) groups, leading to the predominance of either three-carbon (C3) or four-carbon (C4) side-chain glucosinolates. nih.gov For example, in Arabidopsis, ecotypes with a functional MAM1 allele primarily produce C4 glucosinolates, while those with a less active or non-functional allele accumulate C3 glucosinolates like this compound. nih.gov
Similarly, in Brassica oleracea, the allelic state of BoGSL-ELONG dictates the glucosinolate profile. Broccoli varieties, which possess a functional allele, produce significant amounts of four-carbon glucosinolates. researchgate.net In contrast, white cauliflower carries a non-functional allele and consequently lacks these compounds, altering its chemical defense profile. researchgate.net This genetic difference provides a clear example of how variation at a single locus can have a major impact on the plant's secondary metabolism. researchgate.net
The diversity of glucosinolates is further expanded by genes controlling secondary modifications, such as GSL-ALK (AOP2). nih.govresearchgate.net Variation in the expression or function of these genes can lead to the production of different types of glucosinolates (e.g., alkenyls or hydroxyalkyls) from the same precursor, further diversifying the chemical arsenal (B13267) of different species and ecotypes. researchgate.net This genetic variability is the raw material for natural selection, allowing plant populations to adapt to different herbivores and pathogens. oup.com
| Species/Ecotype | Key Gene(s) with Variation | Resulting Glucosinolate Profile |
| Arabidopsis thaliana (e.g., Col-0 vs. Ler) | GSL-ELONG/MAM1 nih.govnih.gov | Predominance of C4 glucosinolates (functional allele) vs. C3 glucosinolates (less active allele). nih.gov |
| Brassica oleracea (Broccoli) | BoGSL-ELONG researchgate.net | Presence of four-carbon glucosinolates due to a functional allele. researchgate.net |
| Brassica oleracea (Cauliflower) | BoGSL-ELONG researchgate.net | Absence of four-carbon glucosinolates due to a non-functional allele. researchgate.net |
| Brassica rapa | GSL-ALK/AOP2 researchgate.net | Variation in alkenyl glucosinolate content, such as gluconapin. mdpi.com |
Ecological Roles and Plant Interactions of 3 Methylthiopropylglucosinolate
Involvement in Plant Defense Mechanisms Against Herbivores and Pathogens
3-Methylthiopropylglucosinolate is a key player in the complex chemical defense systems of plants, particularly within the Brassicaceae family. This glucosinolate and its breakdown products are instrumental in protecting plants from a wide array of attackers, including insect herbivores and microbial pathogens. The defense is activated when plant tissues are damaged, bringing this compound into contact with the enzyme myrosinase, which is typically stored separately. This interaction triggers a hydrolysis reaction, leading to the formation of various biologically active compounds, most notably isothiocyanates. These hydrolysis products are often toxic or deterrent to herbivores and can inhibit the growth of pathogens, forming the basis of what is known as the "mustard oil bomb".
Responses to Insect Herbivory (e.g., M. persicae–Arabidopsis Interactions, Moth-Attracting Volatiles)
The role of glucosinolates in mediating interactions between plants and insect herbivores is multifaceted. While the primary function is defensive, the volatile nature of some breakdown products can also act as cues for other organisms.
Interestingly, the volatile breakdown products of glucosinolates can have a dual role, acting not only as deterrents but also as attractants. While direct evidence linking this compound to moth attraction is specific, it is known that various volatile organic compounds released from plants, including those derived from glucosinolate hydrolysis, can serve as olfactory cues for moths seeking host plants for oviposition or nectar sources. For instance, compounds like phenylacetaldehyde, a floral odorant, have been shown to be attractive to several moth species. usda.gov The blend of volatiles released upon herbivory can create a specific scent profile that may be exploited by certain moth species to locate their host plants.
Role in Plant-Pathogen Interactions
The hydrolysis products of this compound also play a significant role in defending plants against microbial pathogens. The primary active compounds, isothiocyanates, exhibit broad-spectrum antimicrobial properties.
Research has shown that 3-(methylthio)propyl isothiocyanate (iberverin), the direct hydrolysis product of this compound, possesses antifungal properties. nih.gov A comprehensive review of the effects of various isothiocyanates on fungi indicates their ability to inhibit fungal growth and spore germination. nih.gov For example, a related compound, 3-methylthiopropionic acid (MTPA), has been studied for its role in the pathogenicity of the fungus Rhizoctonia solani, where it can impact plant health. nih.gov Another related sulfur-containing compound, 3-methylthio-1-propanol, has demonstrated significant antifungal activity against the postharvest pathogen Botrytis cinerea on tomatoes. frontiersin.org This compound was found to inhibit mycelial growth and spore germination, highlighting the potential of sulfur-containing volatiles in plant protection. frontiersin.org These findings suggest that the release of 3-(methylthio)propyl isothiocyanate upon tissue damage can create a localized environment that is hostile to invading fungal pathogens.
Contribution to Chemically Mediated Plant-Plant Interactions: Allelopathy and Allelobiosis
The influence of plant-produced chemicals extends beyond interactions with herbivores and pathogens to affect neighboring plants. This chemical warfare, known as allelopathy, and the more subtle chemical signaling, termed allelobiosis, are critical in shaping plant communities.
Allelopathy refers to the process where one plant releases chemicals that have a negative impact on the germination, growth, or survival of another plant. nih.govnih.gov These allelochemicals can be released into the environment through volatilization, root exudation, or the decomposition of plant residues. While there is a large body of research on the allelopathic effects of various plant secondary metabolites, specific studies detailing the direct role of this compound or its hydrolysis products in inhibiting the growth of other plant species are not extensively documented. However, the general toxicity of isothiocyanates suggests a potential for allelopathic activity.
Allelobiosis, on the other hand, involves the transmission of chemical signals between plants that can lead to changes in the receiver plant's growth, defense strategies, and interactions with other organisms. nih.govnih.gov This form of chemical communication can be beneficial or neutral to the receiving plant. The volatile nature of glucosinolate breakdown products makes them potential candidates for mediating such interactions, although specific research on the role of this compound in allelobiosis is an area requiring further investigation.
Natural Variation in this compound Content and Profile Across Plant Species and Organs
The concentration and type of glucosinolates, including this compound, can vary significantly among different plant species, and even within different organs of the same plant. This variation is influenced by genetic factors, developmental stage, and environmental conditions.
This natural variation in glucosinolate profiles is a key aspect of a plant's ecological strategy, allowing it to adapt to specific herbivore and pathogen pressures in its environment. For instance, the leaves might have a higher concentration of certain glucosinolates to deter foliage-feeding insects, while roots may have a different profile to combat soil-borne pathogens.
Below is a hypothetical data table illustrating the potential variation of this compound content in different organs of a representative Brassicaceae species. Please note that these values are for illustrative purposes and actual concentrations can vary widely based on the specific species, cultivar, and growing conditions.
| Plant Organ | Hypothetical this compound Content (μmol/g dry weight) |
| Leaves | 5.2 |
| Stems | 2.8 |
| Roots | 8.5 |
| Seeds | 12.1 |
Analytical Methodologies for 3 Methylthiopropylglucosinolate Research
Sample Preparation and Extraction Techniques for Glucosinolates
Effective sample preparation is critical for the reliable quantification of glucosinolates. The main goals are to inactivate the myrosinase enzyme, efficiently extract the target compounds from the plant material, and remove interfering substances.
Myrosinase (a thioglucosidase) catalyzes the hydrolysis of glucosinolates into isothiocyanates, nitriles, and other products. dergipark.org.tr To ensure that the intact glucosinolates are measured, this enzyme must be inactivated immediately upon tissue disruption. Several strategies are employed for this purpose:
Thermal Inactivation: Heating is the most common method for denaturing myrosinase. whiterose.ac.uk This can be achieved by immersing the plant material in boiling solvents, such as 70% methanol (B129727) at 75°C, for several minutes. whiterose.ac.ukkoreascience.kr Other thermal methods include steaming, microwaving, and using boiling water. whiterose.ac.uknih.gov The core temperature of the vegetable matrix is a critical factor; for instance, to prevent myrosinase inactivation in cabbage, the core temperature should not exceed 50-60°C. nih.gov However, some glucosinolates, particularly indole (B1671886) glucosinolates, can be thermolabile and may degrade at high temperatures. whiterose.ac.uk
Freeze-Drying (Lyophilization): While not a direct inactivation method, freeze-drying is an implicit requirement for many protocols, including adaptations of ISO 9167-1, to prevent myrosinase-mediated hydrolysis when disrupting dry tissues like leaves, stems, or roots. whiterose.ac.uk
Chemical Inactivation: Certain chemical agents can effectively inhibit myrosinase. Metal salts, for example, have been investigated as inhibitors. Silver (Ag⁺) and iron(III) (Fe³⁺) ions can completely block myrosinase activity at low concentrations, likely by inducing conformational changes in the enzyme's protein structure. nih.gov A saturated solution of calcium chloride is also used to halt enzyme activity, although it may alter the reaction pathway towards nitrile formation. nih.gov
Pressure Inactivation: High-pressure processing can also inactivate myrosinase. The extent of inactivation increases with both pressure (in the range of 300–800 MPa) and temperature. researchgate.net
The choice of extraction solvent significantly impacts the yield and purity of the extracted glucosinolates. Polar solvents are generally used due to the hydrophilic nature of glucosinolates.
Methanol-Water Mixtures: Aqueous methanol, typically at a concentration of 70% (v/v), is one of the most widely used solvents for glucosinolate extraction. koreascience.krmdpi.com Heating the sample in 70% methanol at 75°C is a core step in the standard ISO 9167-1 method. whiterose.ac.uk The optimization of temperature and methanol concentration is crucial; for example, in one study on brown mustard, the highest yield of sinigrin (B192396) was achieved at 70°C with 70% methanol for 1 minute. researchgate.net
Hydroalcoholic Mixtures: Both methanol and ethanol (B145695) have been extensively used to extract antioxidant compounds from various plants. mdpi.com Aqueous ethanol can also be an effective solvent. mdpi.com
Alternative Solvents: Boiling water has been reported as an alternative to heated methanol, with some studies showing comparable or even better extraction efficiencies. whiterose.ac.uk Cold methanol (e.g., 80%) extraction from frozen wet tissue has also been shown to be more effective than methods requiring lyophilization for certain glucosinolates. whiterose.ac.uk The selection of the optimal solvent system often depends on the specific plant matrix and the target glucosinolates.
Table 1: Comparison of Glucosinolate Extraction Methods
| Extraction Method | Solvent System | Temperature | Key Findings | Reference |
| ISO 9167-1 Adaptation | 70% Methanol | 75°C | A common standard, effective for denaturing myrosinase while extracting glucosinolates. | whiterose.ac.uk |
| Boiling Water | Deionized Water | 100°C | Reported to have comparable or sometimes better extraction efficiencies than heated methanol. | whiterose.ac.uk |
| Cold Methanol | 80% Methanol | Cold (e.g., -20°C) | Shown to be more effective than methods requiring freeze-drying for certain species. | whiterose.ac.uk |
| Stir-Frying | N/A (heat) | 65-70°C (core) | Resulted in the greatest decrease in glucosinolate concentration but highest myrosinase stability. | nih.gov |
| Steaming | N/A (heat) | 75-80°C (core) | Retained the highest amount of glucosinolates (up to 97%) due to efficient myrosinase inactivation. | nih.gov |
Standardized methods are essential for ensuring consistency and comparability of results across different laboratories.
The ISO 9167-1 protocol is the internationally recognized standard for the determination of glucosinolate content, originally specified for rapeseed. iteh.aiaocs.org It has been widely adopted and adapted for the analysis of glucosinolates in a variety of other plant materials. whiterose.ac.ukresearchgate.net The key steps of the protocol include:
Extraction: A weighed test sample is extracted with a specified volume of boiling 70% methanol solution to simultaneously extract the glucosinolates and inactivate myrosinase. koreascience.kriteh.ai An internal standard, such as sinigrin, is often added at this stage. koreascience.kr
Purification and Desulfation: The crude extract contains impurities that can interfere with chromatographic analysis. Therefore, the extract is purified on a mini-column packed with an anion-exchange resin, typically DEAE Sephadex A-25. koreascience.kriteh.ai The glucosinolates bind to the resin. Subsequently, a purified sulfatase enzyme solution is added to the column to cleave the sulfate (B86663) group from the glucosinolates, converting them into their desulfo-analogs. koreascience.kr This step is crucial for achieving good chromatographic separation on reverse-phase columns.
Elution: The resulting desulfoglucosinolates are then eluted from the column with deionized water. koreascience.kr The purified eluate is then ready for analysis by HPLC.
Chromatographic Separation and Detection Techniques
Following extraction and purification, chromatographic methods are employed to separate, identify, and quantify the individual glucosinolates.
HPLC is the cornerstone technique for the quantitative analysis of glucosinolates. The analysis is typically performed on the desulfated forms of the compounds.
Stationary Phase: A reversed-phase C18 column is most commonly used for the separation of desulfoglucosinolates. whiterose.ac.uk
Mobile Phase: A gradient elution is typically employed, using a mixture of water and an organic solvent, most often acetonitrile (B52724) or methanol. koreascience.kreurl-pesticides.eu
Detection: Ultraviolet (UV) detection is standard, with the monitoring wavelength usually set around 227 nm or 229 nm. koreascience.kr
Quantification: Quantification is achieved by comparing the peak areas of the individual desulfoglucosinolates to that of an internal or external standard (e.g., desulfosinigrin), using established relative response factors. koreascience.kr
Table 2: Typical HPLC Parameters for Desulfoglucosinolate Analysis
| Parameter | Typical Condition | Reference |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | ekb.eg |
| Mobile Phase A | Water | koreascience.kr |
| Mobile Phase B | Acetonitrile or Methanol | koreascience.kreurl-pesticides.eu |
| Elution | Gradient (e.g., linear gradient from 1% to 99% B) | koreascience.kr |
| Flow Rate | ~1.0 mL/min | mdpi.com |
| Detection | UV at 227 nm | koreascience.kr |
| Internal Standard | Sinigrin (converted to desulfosinigrin) | koreascience.kr |
For enhanced sensitivity and structural confirmation, HPLC is often coupled with mass spectrometry (MS).
LC-MS: This technique provides molecular weight information, which is invaluable for the tentative identification of unknown glucosinolates in a sample. Electrospray ionization (ESI) is a common interface used for analyzing glucosinolates. koreascience.kr
LC-MS/MS (Tandem MS): This approach offers even greater selectivity and sensitivity. By using techniques like Selected Reaction Monitoring (SRM), LC-MS/MS can quantify target compounds at very low levels, even in complex matrices. eurl-pesticides.eulcms.cz This is achieved by monitoring a specific fragmentation transition from a precursor ion (the molecular ion of the analyte) to a product ion. This high specificity minimizes interference from co-eluting matrix components. lcms.cz LC-MS/MS is the definitive method for both identifying and reliably quantifying glucosinolates. whiterose.ac.uk
Spectrometric and Immunoassay Techniques in Glucosinolate Analysis
Spectrometric and immunoassay techniques provide alternative and complementary approaches to chromatographic methods for the analysis of 3-methylthiopropylglucosinolate. These methods can offer advantages in terms of speed, cost, and throughput, though they may differ in specificity and the level of detail provided.
The Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid, cost-effective, and high-throughput immunoassay technique used for detecting and quantifying glucosinolates. mdpi.comresearchgate.net The principle of ELISA is based on the highly specific binding between an antibody and its target antigen—in this case, a glucosinolate. nih.govcellapplications.com
To develop an ELISA for a specific glucosinolate, antibodies that recognize the target molecule are produced. acs.org The assay is typically performed in a microplate format. In a competitive ELISA, a known amount of enzyme-labeled glucosinolate competes with the glucosinolates in the sample extract for binding to a limited number of specific antibody sites that have been coated onto the plate wells. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme to produce a colorimetric signal. nih.gov The intensity of the color is inversely proportional to the concentration of the glucosinolate in the sample; a weaker signal indicates a higher concentration of the target glucosinolate in the original sample.
ELISA is valued for its simplicity and ability to screen a large number of samples quickly, making it suitable for applications in plant breeding programs and quality control. researchgate.netbiorxiv.org However, a significant challenge is the potential for cross-reactivity, where the antibody may bind to structurally similar glucosinolates, which could affect the accuracy of quantification for a specific compound like this compound. cellapplications.com The development of highly specific monoclonal antibodies is crucial for overcoming this limitation. biorxiv.org
Capillary Electrophoresis (CE) is a powerful analytical technique with high separation efficiency and resolution, suitable for the analysis of charged molecules like glucosinolates. mdpi.comnih.gov CE separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of an electric field. The separation is dependent on the charge of the molecule and its size. nih.govresearchgate.net Because glucosinolates are anions due to their sulfate group, they are well-suited for CE analysis. mdpi.com
In a typical CE setup, a small plug of the sample extract is introduced into the capillary. When a high voltage is applied, the analytes migrate through the capillary at different velocities and are separated into distinct zones. nih.gov These zones are then detected as they pass a detector, often a UV-absorbance detector or, for greater sensitivity and specificity, a mass spectrometer (CE-MS). mdpi.comnih.gov
CE offers several advantages, including rapid analysis times, low consumption of samples and reagents, and high resolving power, which allows for the separation of structurally similar glucosinolates. mdpi.comnih.gov The coupling of CE with tandem mass spectrometry (CE-MS/MS) further enhances its capabilities, providing structural information and enabling the sensitive detection of glucosinolates in complex plant extracts. nih.govnih.gov One study reported a CE method for the simultaneous analysis of a few glucosinolate/isothiocyanate pairs. nih.gov
Advancements and Challenges in Accurate Quantification of Glucosinolates
The accurate quantification of glucosinolates, including this compound, presents several analytical challenges, though continuous advancements in methodology aim to address these issues. mdpi.comnih.gov
A significant historical challenge has been the requirement for desulfation in many widely used High-Performance Liquid Chromatography (HPLC) methods. nih.govnih.gov This enzymatic step, which removes the sulfate group to improve chromatographic retention on reversed-phase columns, can be a source of error. wur.nl Incomplete desulfation, self-dimerization, or degradation of the desulfo-glucosinolates can compromise the reliability and accuracy of the final quantification. nih.govwur.nl
Another major hurdle is the limited commercial availability of authenticated reference standards for the vast number of identified glucosinolates. nih.gov Accurate quantification often relies on these standards for calibration. When a specific standard is unavailable, quantification may be estimated using a response factor relative to a common standard like sinigrin, which introduces a degree of uncertainty. nih.gov Furthermore, matrix effects, where other components in the complex plant extract interfere with the ionization and detection of the target analyte in mass spectrometry-based methods, can affect accuracy. nih.govresearchgate.net
Advancements in analytical technology, particularly in liquid chromatography-mass spectrometry (LC-MS), are overcoming some of these challenges. nih.gov The development of sensitive LC-MS/MS methods allows for the direct analysis of intact glucosinolates without the need for the problematic desulfation step. nih.govwur.nlnih.gov Techniques like hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry have demonstrated the ability to efficiently separate and quantify numerous intact glucosinolates simultaneously. nih.gov These advanced methods offer improved sensitivity and selectivity, enabling the analysis of glucosinolates in complex biological samples and providing more reliable and accurate data for research. nih.govnih.gov
Environmental and Physiological Factors Influencing 3 Methylthiopropylglucosinolate Accumulation
Impact of Cultivation Conditions and Agronomic Practices (e.g., Fertilization, Harvest Time, Plant Position)
Agronomic practices play a pivotal role in modulating the levels of 3-methylthiopropylglucosinolate in Brassica crops. Fertilization, particularly with sulfur, is a key factor as glucosinolates are sulfur-containing compounds. Studies have shown that sulfur fertilization can significantly increase the concentration of individual glucosinolates. nih.gov For instance, the application of sulfate (B86663) has been demonstrated to induce significant increases in the contents of various glucosinolates in radish sprouts. nih.gov While synthetic nitrogen fertilizers have been shown to generally increase glucosinolate concentrations up to a certain application rate, there is no conclusive evidence that organic nitrogen nutrition, or the rate of nitrogen supply, consistently enhances glucosinolate levels. mdpi.com
Harvest time is another critical determinant of this compound content. The concentration of this compound can vary significantly depending on the developmental stage of the plant at harvest. For example, in broccoli, total and individual glucosinolate levels, including the group to which this compound belongs, were generally higher in the late season crop compared to the early season one. researchgate.net Furthermore, the timing of harvest during the day can also affect the concentration of related compounds, although this can be cultivar-dependent.
The position within the plant, or tissue type, also shows differential accumulation of this compound. In Chinese cabbage, for instance, glucosinolate levels can vary between the inner and outer leaves, with inner leaves of loose-heading varieties showing significantly higher concentrations. This highlights the importance of considering the specific plant part when analyzing glucosinolate content.
Table 1: Influence of Agronomic Practices on Glucosinolate Content
| Factor | Effect on this compound and Related Glucosinolates | Example Research Finding | Source |
|---|---|---|---|
| Sulfur Fertilization | Increases concentration | Sulfur fertilization induced significant increases in the contents of individual glucosinolates in radish sprouts. | nih.gov |
| Nitrogen Fertilization | Concentrations generally increase with synthetic N supply up to a certain point; organic N effects are not consistent. | Glucosinolate concentrations were generally higher in synthetic fertilizer treatments compared to organic ones in broccoli. | mdpi.com |
| Harvest Season | Levels can be higher in late-season crops. | Total and individual glucosinolate levels in broccoli were generally higher in the late than in the early crop. | researchgate.net |
| Plant Tissue | Concentrations vary between different plant parts (e.g., leaves, florets, roots). | In Chinese cabbage, inner leaves of loose-heading varieties had significantly higher glucosinolate levels than outer leaves. |
Effect of Abiotic Stresses on Glucosinolate Levels (e.g., Temperature, Humidity, CO2, Ozone)
Abiotic stresses, which are non-living environmental factors, can induce significant changes in the accumulation of this compound as part of the plant's defense response.
Temperature: Temperature fluctuations have a marked effect on glucosinolate content. High temperatures can lead to a decrease in the total glucosinolate content in broccoli seedlings. nih.gov Conversely, subjecting broccoli seedlings to low-temperature treatments can influence the levels of various chemical constituents in the mature heads, although the effects can be complex and dependent on the specific temperature and duration of exposure. mdpi.com For instance, seedlings grown at 30°C had lower total glucosinolate content than those grown at 20°C. nih.gov
Carbon Dioxide (CO2): Elevated atmospheric CO2 levels can alter the chemical composition of plants. Studies on Arabidopsis thaliana and Brassica napus have shown that elevated CO2 can affect primary and secondary metabolites. nih.govnih.gov While some studies report that elevated CO2 can increase the emission of certain volatile compounds, its effect on glucosinolate concentration can be variable and may interact with other factors like nutrient availability. nih.govnih.gov
Ozone (O3): Ozone is a significant air pollutant that can induce oxidative stress in plants, leading to changes in their secondary metabolism. Exposure to ozone has been shown to affect glucosinolate profiles in Brassica species. For example, fumigation of broccoli florets with ozone at a hormetic dose led to an increase in total glucobrassicins, a class of indole (B1671886) glucosinolates. researchgate.net However, higher doses resulted in a decrease. researchgate.net In Brassica napus, elevated ozone reduced total terpenoid emissions, another class of defense compounds. nih.gov
Table 2: Impact of Abiotic Stresses on Glucosinolate Levels
| Abiotic Stress | General Effect on Glucosinolate Content | Example Research Finding | Source |
|---|---|---|---|
| Temperature | High temperatures can decrease, while low temperatures can have varied effects on glucosinolate levels. | Broccoli seedlings grown at 30°C had lower total glucosinolate content than those grown at 20°C. | nih.gov |
| Humidity | Indirect effects through influence on overall plant health and interaction with other stresses. | High humidity can be beneficial for the formation of some secondary metabolites in other plants. | researchgate.net |
| Elevated CO2 | Variable effects, often interacting with other environmental factors. | Elevated CO2 increased emissions of most terpenoids in Brassica napus. | nih.gov |
| Ozone (O3) | Can increase or decrease glucosinolate levels depending on the dose and specific compound. | Hormetic doses of ozone increased total glucobrassicins in broccoli florets, while higher doses caused a decrease. | researchgate.net |
Influence of Plant Developmental Stage and Tissue-Specific Accumulation
The concentration of this compound is highly dependent on the developmental stage of the plant and varies significantly among different tissues. Glucosinolate profiles are not static throughout the plant's life cycle. For instance, in broccoli, aliphatic glucosinolate concentrations were found to decrease as sprouts and seedlings grow. nih.gov Conversely, indole glucosinolates increased after germination, peaking in 3-day sprouts or 11-day seedlings before declining. nih.gov
Tissue-specific accumulation is a well-documented phenomenon for glucosinolates. In Brassica oleracea varieties, different isoforms of enzymes involved in glucosinolate breakdown show tissue-specific expression patterns, indicating a targeted defense strategy in different plant parts. mdpi.comejplantbreeding.org For example, in broccoli, buds have been reported to have significantly higher concentrations of certain indole glucosinolates compared to stalks. In Chinese cabbage, a clear gradient of glucosinolate content can be observed across different leaf layers, with the inner leaves often accumulating higher levels. researchgate.net This differential accumulation suggests that various plant parts have distinct roles in defense and response to environmental stimuli.
Table 3: Glucosinolate Accumulation by Developmental Stage and Tissue
| Factor | Pattern of Accumulation | Example Research Finding | Source |
|---|---|---|---|
| Developmental Stage | Concentrations of specific glucosinolates change as the plant matures. | In broccoli, aliphatic glucosinolate concentrations generally decrease with sprout and seedling growth. | nih.gov |
| Tissue-Specific Accumulation | Different plant parts (roots, stems, leaves, flowers, seeds) have distinct glucosinolate profiles. | Broccoli buds had 2.61-fold higher concentrations of indole-3-yl-methyl-GL than stalks. | |
| Leaf Position | Glucosinolate levels can vary between inner and outer leaves. | Inner leaves of loose-heading Chinese cabbage displayed significantly higher levels of glucosinolates than outer leaves. | researchgate.net |
Genotype-Environment Interactions Affecting this compound Profiles
The final concentration of this compound in a plant is the result of a complex interaction between its genetic makeup (genotype) and the environment in which it is grown. Different genotypes of the same species can respond differently to the same environmental conditions, leading to a wide range of glucosinolate profiles. nih.gov
Studies on various Brassica species, including Brassica rapa and Brassica napus, have consistently shown a significant genotype-by-environment interaction for glucosinolate content. nih.govmdpi.com This means that the relative performance of different cultivars in terms of glucosinolate production can change across different locations or growing seasons. For example, in a study of Brassica rapa, aliphatic glucosinolates were found to be strongly regulated by genotype, whereas indolic glucosinolates were more influenced by the environment and the genotype-environment interaction. nih.gov
The genetic basis for this variation is being unraveled through techniques like Quantitative Trait Loci (QTL) mapping. Researchers have identified several QTLs that control the accumulation of different glucosinolates in Brassica rapa and Brassica napus. nih.govfrontiersin.orgmdpi.comnih.gov These QTLs represent regions of the genome that contain genes influencing glucosinolate biosynthesis. Identifying these genetic factors is crucial for breeding new cultivars with enhanced and stable levels of desirable compounds like this compound.
Table 4: Genotype-Environment Interaction on Glucosinolate Profiles
| Factor | Impact on Glucosinolate Profiles | Example Research Finding | Source |
|---|---|---|---|
| Genotype | Different cultivars within the same species can have inherently different capacities to produce this compound. | In Brassica rapa, aliphatic glucosinolates were clearly regulated by genotype. | nih.gov |
| Environment | Environmental conditions can significantly alter the expression of the genetic potential for glucosinolate production. | Indolic glucosinolate content in Brassica rapa was strongly influenced by environmental effects. | nih.gov |
| Genotype-Environment Interaction | The effect of the environment on glucosinolate content can differ among genotypes. | Significant genotype × environment interaction has been observed for glucosinolate content in Brassica napus. | mdpi.com |
| QTL Mapping | Identifies genomic regions controlling glucosinolate accumulation, providing tools for breeding. | QTL analysis in Brassica rapa identified 16 loci controlling aliphatic glucosinolate accumulation. | nih.gov |
Advanced Research Perspectives on 3 Methylthiopropylglucosinolate
Interdisciplinary Approaches in Glucosinolate Research: Bridging Biochemistry, Genetics, and Ecology
Understanding the role of 3-methylthiopropylglucosinolate and other glucosinolates in nature requires an interdisciplinary approach that integrates biochemistry, genetics, and ecology. The biological activity of the glucosinolate system is determined not only by the structure of the glucosinolate itself but also by the specific products formed upon its hydrolysis. usda.gov
Biochemistry focuses on elucidating the biosynthetic pathways, identifying the structures of glucosinolates and their breakdown products (isothiocyanates, nitriles, etc.), and understanding the enzymatic reactions involved. google.comnih.gov This biochemical knowledge provides the foundation for understanding the potential functions of these compounds.
Genetics provides the tools to understand how glucosinolate profiles are controlled and inherited. Through techniques like QTL mapping and transcriptome analysis, researchers can identify the specific genes and regulatory networks that govern the production of different glucosinolates in response to various cues. frontiersin.orgusda.gov For example, genetic studies have shown that different members of the Brassica genus have vastly different glucosinolate profiles, which can be traced back to variations in their biosynthetic genes. frontiersin.org
Ecology places the biochemical and genetic knowledge into a real-world context. The well-known "mustard oil bomb" is a classic example of plant defense, where tissue damage by herbivores or pathogens brings glucosinolates into contact with the myrosinase enzyme, releasing toxic or deterrent hydrolysis products. nih.gov The ecological consequences of this system are profound, influencing interactions between plants and a wide range of organisms, including insects and microbes. nih.govusda.gov Ecological research investigates how environmental factors, such as nutrient availability and herbivore pressure, affect glucosinolate production and how this, in turn, impacts community dynamics. frontiersin.orgusda.gov
The synergy between these fields is crucial. Genetic studies can identify a gene, biochemical analysis can determine its function in producing a specific glucosinolate, and ecological experiments can then test the importance of that specific compound in defending the plant against herbivores. usda.gov For instance, understanding the genetic control of glucosinolate production allows researchers to create plants with specific chemical profiles and then use them in ecological studies to precisely determine the defensive role of individual compounds. usda.gov Furthermore, studies have shown that environmental conditions can significantly influence glucosinolate content, highlighting the interplay between genetics and the environment (GxE) in shaping a plant's chemical defenses. frontiersin.orgnih.govnih.gov
Table 2: Interplay of Disciplines in Glucosinolate Research
| Discipline | Contribution to Understanding this compound | Example of Interdisciplinary Link | Reference |
|---|---|---|---|
| Biochemistry | Identifies the structure, biosynthetic pathway, and hydrolysis products of this compound. | Biochemical knowledge of hydrolysis products is essential for ecological studies on their toxicity to herbivores. | google.comusda.gov |
| Genetics | Identifies and characterizes the genes (e.g., MAM, CYP enzymes, MYB factors) controlling the synthesis and accumulation of this compound. | QTL mapping identifies genes controlling glucosinolate levels, which can then be studied biochemically to confirm their function. | frontiersin.orgcabidigitallibrary.org |
| Ecology | Studies the role of this compound and its breakdown products in plant defense against insects and pathogens in natural and agricultural settings. | Ecological observations of herbivore deterrence can be linked back to the genetic regulation and biochemical production of specific glucosinolates. | nih.govusda.gov |
Emerging Research Techniques in Glucosinolate Metabolism and Plant Chemical Ecology
Research into glucosinolate metabolism is being revolutionized by a suite of emerging, high-throughput techniques that allow for a more comprehensive and systems-level understanding. nih.gov These approaches are moving the field beyond the study of single genes or metabolites to the analysis of entire metabolic networks and their dynamic responses to the environment.
Metabolomics , the large-scale study of small molecules within a biological system, is central to this revolution. frontiersin.org Advanced analytical platforms like liquid chromatography-mass spectrometry (LC-MS) enable the simultaneous measurement of a wide array of glucosinolates and other metabolites from a single plant sample. acs.orgfrontiersin.org This high-throughput metabolite profiling allows researchers to generate vast datasets that can be used to understand the complex chemical phenotypes of plants and how they change in response to genetic modification or environmental stress. usda.gov
Transcriptomics , particularly through RNA-sequencing (RNA-seq), provides a snapshot of all the gene activity in a plant at a given moment. By comparing the transcriptomes of plants with different glucosinolate profiles or plants under different conditions, researchers can identify genes that are co-expressed with known glucosinolate biosynthetic genes. nih.govfrontiersin.org This "guilt-by-association" approach has been highly successful in discovering novel genes involved in the glucosinolate pathway. nih.gov
The integration of metabolomic and transcriptomic data is a powerful strategy. By correlating changes in gene expression with changes in metabolite levels, scientists can build robust models of metabolic pathways and their regulation. nih.govnih.gov This systems biology approach is essential for understanding the intricate control of glucosinolate production and for designing more effective metabolic engineering strategies. usda.gov
In the realm of plant chemical ecology, techniques are being developed to study chemical interactions in real-time and with greater spatial resolution. This includes methods to analyze the volatile compounds released by plants upon herbivore attack, which can act as signals to other parts of the plant or to other organisms. thefrostlab.com Understanding the link between the internal glucosinolate profile and the external release of volatile defense signals is an active area of research.
Table 3: Emerging Techniques in Glucosinolate Research
| Technique | Description | Application in Glucosinolate Research | Reference |
|---|---|---|---|
| Metabolomics (e.g., LC-MS) | High-throughput analysis of the complete set of small-molecule metabolites in a biological sample. | Profiling glucosinolate content in large populations (for QTL mapping), analyzing the effects of genetic engineering, and studying metabolic responses to environmental stress. | acs.orgnih.govfrontiersin.org |
| Transcriptomics (e.g., RNA-Seq) | Comprehensive analysis of the complete set of RNA transcripts (the transcriptome) in a cell or tissue. | Identifying novel genes in the glucosinolate pathway, understanding the regulatory networks controlling biosynthesis, and analyzing gene expression changes under herbivory. | nih.govfrontiersin.org |
| Functional Genomics in Heterologous Systems | Expressing plant genes in microorganisms (like yeast) or other plants (like N. benthamiana) for rapid functional testing. | Quickly validating the function of candidate genes identified through transcriptomics or QTL mapping before creating stable transgenic lines. | google.comnih.gov |
| Systems Biology | An integrative approach that combines data from genomics, transcriptomics, proteomics, and metabolomics to model and understand complex biological systems. | Developing comprehensive models of how glucosinolate metabolism is regulated and interacts with other metabolic pathways in the plant. | usda.gov |
Q & A
Basic Research Questions
Q. What are the key enzymatic steps in the biosynthesis of 3-Methylthiopropylglucosinolate, and how can they be experimentally validated?
- Methodological Answer : The biosynthesis of this compound (3-MTP) follows a pathway starting with methionine. Key steps include:
N-hydroxylation of methionine to form N-hydroxymethionine.
Oxime formation via oxidative decarboxylation.
Thiohydroximate synthesis through sulfur incorporation.
Glucosylation to form the core glucosinolate structure.
Side-chain modification (e.g., methylation or sulfoxidation).
Experimental validation involves:
- Cell-free enzyme assays to confirm intermediate conversions (e.g., using Tropaeolum majus extracts) .
- Isotopic labeling (e.g., -methionine) to trace carbon flux .
- Knockout mutants to identify rate-limiting enzymes (e.g., CYP79 family cytochrome P450s) .
Q. What analytical techniques are recommended for quantifying this compound in plant tissues with low glucosinolate content?
- Methodological Answer :
| Technique | Sample Prep | Sensitivity | Validation |
|---|---|---|---|
| HPLC-MS | Methanol extraction, desulfation with sulfatase | 0.1–1.0 µg/g FW | Compare with synthetic standards |
| GC-MS | Derivatization (TMS) after enzymatic cleavage | 0.5–5.0 µg/g FW | Spike recovery tests |
- Critical Steps : Use ion-pairing agents (e.g., tetraheptylammonium bromide) for HPLC retention, and optimize collision energy for MS/MS fragmentation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported interconversion pathways between this compound and allylglucosinolate?
- Methodological Answer : Contradictions arise from species-specific enzymes or environmental conditions. Strategies include:
- In vitro reconstitution : Purify enzymes (e.g., sulfotransferases or methyltransferases) from Eutrema salsugineum and test substrate specificity .
- Metabolic flux analysis : Use -labeled intermediates to track sulfur redistribution .
- Transcriptome profiling : Correlate gene expression (e.g., SOT18 sulfotransferase) with glucosinolate profiles under stress conditions .
Q. What strategies are effective for engineering the this compound pathway in non-host species to study its ecological impact?
- Methodological Answer :
- Heterologous expression : Introduce CYP79 and SOT genes from Eutrema salsugineum into Arabidopsis thaliana .
- CRISPR-Cas9 mutagenesis : Knock out competing pathways (e.g., indole glucosinolate biosynthesis) to redirect metabolic flux.
- Ecological assays : Monitor herbivore feeding preferences (e.g., aphid resistance assays) and pathogen susceptibility in transgenic lines .
Q. How can researchers address variability in this compound accumulation across plant developmental stages?
- Methodological Answer :
- Time-course studies : Sample tissues (leaves, roots, seeds) at multiple growth stages and correlate with hormone levels (e.g., jasmonate signaling) .
- Multi-omics integration : Combine transcriptomics (biosynthesis genes) and metabolomics (intermediate pools) to identify regulatory nodes.
- Environmental modulation : Test light intensity, sulfur availability, and herbivory mimicry (e.g., methyl jasmonate treatment) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the role of this compound in plant-microbe interactions?
- Methodological Answer :
- Controlled axenic experiments : Compare glucosinolate profiles in sterile vs. microbiome-colonized plants .
- Microbial co-culture assays : Test if soil microbes (e.g., Pseudomonas) metabolize 3-MTP into bioactive compounds (e.g., isothiocyanates).
- Meta-analysis : Cross-reference studies from Brassicaceae (high glucosinolates) and non-Brassicales species to isolate confounding variables .
Tables for Reference
Table 1 : Key Enzymes in this compound Biosynthesis
| Enzyme | Function | Validation Method |
|---|---|---|
| CYP79F1 | Methionine chain elongation | -NMR |
| SUR1 | Thiohydroximate synthesis | Knockout mutant analysis |
| UGT74B1 | Glucosylation | Enzyme kinetics |
Table 2 : Ecological Roles of this compound
| Interaction | Experimental Design | Key Metric |
|---|---|---|
| Aphid resistance | Dual-choice feeding assays | Aphid mortality rate |
| Pathogen inhibition | Pseudomonas syringae inoculation | Lesion size measurement |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
